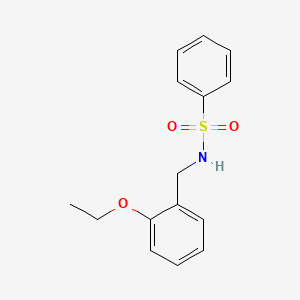

N-(2-ethoxybenzyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[(2-ethoxyphenyl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-2-19-15-11-7-6-8-13(15)12-16-20(17,18)14-9-4-3-5-10-14/h3-11,16H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCUHRURKAFOBDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CNS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Structure and Synthesis

N-(2-ethoxybenzyl)benzenesulfonamide can be synthesized through a nucleophilic substitution reaction involving 2-phenitidine and benzenesulfonyl chloride. The general reaction pathway can be summarized as follows:

- Starting Materials : 2-phenitidine and benzenesulfonyl chloride.

- Reaction Medium : Aqueous media is often employed to facilitate the reaction.

- Yield : The synthesis typically yields over 89% of the desired sulfonamide compound.

The compound exhibits significant biological activity, primarily as an enzyme inhibitor. Key areas of research include:

- Enzyme Inhibition : this compound has shown inhibitory effects on various enzymes such as acetylcholinesterase (AChE) and lipoxygenase (LOX). These enzymes are crucial targets in treating conditions like Alzheimer's disease and inflammatory disorders .

- Structure-Activity Relationship (SAR) : Studies indicate that minor modifications to the sulfonamide structure can lead to substantial changes in biological efficacy, emphasizing the importance of SAR in drug design.

Comparative Analysis of Related Compounds

The following table illustrates some structurally similar compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(4-methylphenyl)benzenesulfonamide | Methyl group on para position | Exhibits different enzyme inhibition profiles |

| N-(4-chlorophenyl)benzenesulfonamide | Chlorine substituent on para position | Increased lipophilicity may enhance bioavailability |

| N-(4-methoxyphenyl)benzenesulfonamide | Methoxy group on para position | Potentially improved solubility compared to ethoxy |

| N-(4-thiazol-2-yl)benzenesulfonamide | Thiazole ring substitution | Unique mechanism of action against specific targets |

Therapeutic Applications

This compound has potential applications in various therapeutic areas:

- Alzheimer's Disease : The inhibition of AChE is particularly relevant for developing treatments for Alzheimer's disease, as it enhances acetylcholine levels in the brain, potentially improving cognitive function .

- Anti-inflammatory Agents : Its inhibitory action on LOX suggests potential use in treating inflammatory conditions, where LOX plays a significant role in mediating inflammation .

- Antimicrobial Activity : Some derivatives of sulfonamides have been reported to possess antibacterial properties by acting as competitive inhibitors of dihydropteroate synthetase (DHPS), essential for folate synthesis in bacteria . This mechanism could pave the way for new antibacterial agents.

Case Studies and Research Findings

Several studies have explored the efficacy of this compound and its derivatives:

- Inhibition Studies : Research has demonstrated that modifications in the sulfonamide structure can significantly alter its interaction with AChE, leading to varying degrees of inhibition. This highlights the critical role of structural optimization in enhancing pharmacological activity .

- Brominated Derivatives : A study synthesized brominated derivatives of 2-phenitidine, which were screened against AChE and butyrylcholinesterase (BChE). Some derivatives exhibited valuable inhibitory effects against these enzymes, indicating their potential as cholinesterase inhibitors for Alzheimer's treatment .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Crystallographic and Physical Properties

Table 2: Crystallographic Data of Selected Sulfonamides

- Planarity and Packing : Smaller dihedral angles (e.g., 72.8° in benzyl-methoxyphenyl derivatives ) correlate with increased molecular planarity, enhancing crystal packing efficiency.

- S-N Bond Length : Variations in S-N bond lengths (1.62–1.65 Å) reflect subtle electronic differences influenced by substituents.

Computational Insights

- Quantum Chemical Studies : PM6 calculations on N-(2-hydroxy-3,5-diisopropylphenyl)benzenesulfonamide reveal optimized geometries with HOMO-LUMO gaps (~5.2 eV), indicating moderate reactivity . Similar analyses for the target compound could predict its electronic behavior.

- Molecular Docking : Derivatives like T0901317 show strong binding to LXR ligand-binding domains via hydrophobic and hydrogen-bonding interactions .

Q & A

Q. What are the common synthetic routes for preparing N-(2-ethoxybenzyl)benzenesulfonamide and its derivatives?

The synthesis typically involves nucleophilic substitution between a sulfonyl chloride derivative and an amine-containing intermediate. For example, benzenesulfonyl chloride can react with 2-ethoxybenzylamine under basic conditions (e.g., triethylamine) in aprotic solvents like dichloromethane. Reaction optimization requires controlling stoichiometry, temperature (often 0–25°C), and purification via column chromatography to achieve high yields (>70%) and purity (>95%) .

Q. Which spectroscopic methods are essential for characterizing the structural integrity of this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm the presence of the ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂) and sulfonamide linkage (NH resonance at δ ~6.5–7.5 ppm) .

- IR Spectroscopy : Detection of sulfonamide S=O stretches (~1150–1350 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- Elemental Analysis : To verify molecular formula accuracy (e.g., C₁₅H₁₇NO₃S) .

Q. What are the primary biological targets and activities reported for benzenesulfonamide derivatives?

Benzenesulfonamides are investigated for enzyme inhibition (e.g., carbonic anhydrase), antimicrobial activity, and modulation of inflammatory pathways (e.g., NLRP3 inflammasome). The ethoxy group may enhance lipophilicity, improving membrane permeability and target engagement in cellular assays .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in multi-step syntheses of ethoxy-substituted benzenesulfonamides?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require lower temperatures to avoid side reactions.

- Catalysis : Use of DMAP (4-dimethylaminopyridine) accelerates sulfonamide bond formation.

- Purification : Gradient elution in HPLC or flash chromatography resolves structurally similar byproducts .

Q. What strategies are effective in resolving contradictory biological activity data across different benzenesulfonamide derivatives?

- Assay Validation : Cross-test derivatives in orthogonal assays (e.g., enzymatic vs. cell-based) to rule out false positives.

- Structural Analysis : Compare X-ray crystallography or molecular docking results to identify steric/electronic discrepancies caused by substituents (e.g., ethoxy vs. methoxy groups) .

Q. How do computational modeling techniques contribute to understanding the structure-activity relationships of this compound?

- Molecular Dynamics (MD) : Simulate ligand-receptor binding stability; the ethoxy group’s orientation may affect hydrogen bonding with active-site residues.

- QSAR Models : Correlate substituent electronegativity (Hammett constants) with inhibitory potency to guide synthetic prioritization .

Q. What crystallographic approaches are recommended for determining the three-dimensional structure of complex benzenesulfonamide derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.